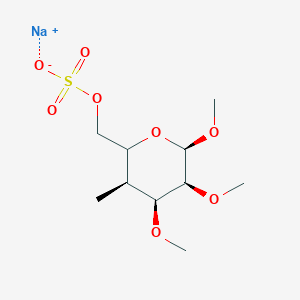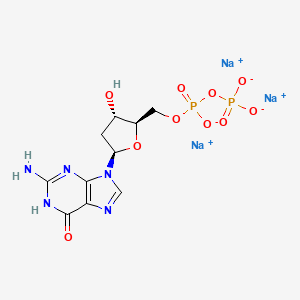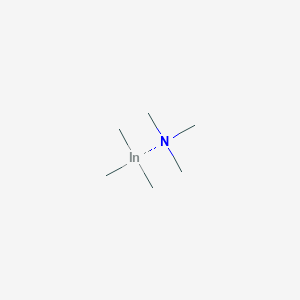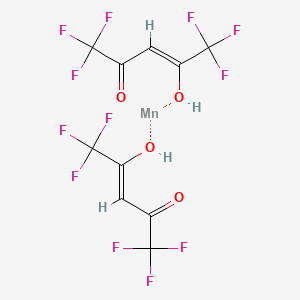
Hexafluoracetylacetonato-Mangan(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II)hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H4F12MnO4 and its molecular weight is 471.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Manganese(II)hexafluoroacetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese(II)hexafluoroacetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organometallische Synthese
Hexafluoracetylacetonato-Mangan(II) dient als Ausgangsstoff für die Synthese verschiedener organometallischer Komplexe. Seine Fähigkeit, stabile Chelate mit organischen Liganden zu bilden, wird bei der Herstellung von Verbindungen für die Katalyse und die Materialforschung genutzt {svg_1}.
Magnetresonanztomographie (MRT)-Kontrastmittel
Die paramagnetischen Eigenschaften von Mangan(II)-Ionen machen diese Verbindung zu einem potenziellen Kandidaten für die Entwicklung von Kontrastmitteln in MRT-Scans. Es kann die Qualität der Bildgebung verbessern, indem es die Relaxationszeiten von Wasserprotonen in der Nähe des Ions verändert {svg_2}.
Katalyse
In der Katalyse wird Hexafluoracetylacetonato-Mangan(II) wegen seiner oxidativen Eigenschaften untersucht. Es kann als Katalysator in chemischen Reaktionen wie der Oxidation von Alkenen fungieren und bietet möglicherweise eine umweltfreundlichere Alternative zu traditionellen Katalysatoren {svg_3}.
Solarstromumwandlung
Diese Verbindung hat Anwendungen in Solarstromumwandlungsprozessen gefunden. Ihre organometallischen Eigenschaften ermöglichen es, sie in Farbstoffsolarzellen (DSSCs) zu verwenden, um die Effizienz der Lichtabsorption und der Elektronentransfermechanismen zu verbessern {svg_4}.
Wasseraufbereitung
Hexafluoracetylacetonato-Mangan(II) wird derzeit für den Einsatz in der Wasseraufbereitung untersucht. Seine Reaktivität mit organischen Schadstoffen kann bei der Abbaubarkeit von Verunreinigungen helfen und so Wasserressourcen reinigen {svg_5}.
Molekularer Magnetismus
Die Verbindung ist ein wesentlicher Bestandteil der Forschung im Bereich des molekularen Magnetismus, wo sie zur Synthese von Komplexen mit interessanten magnetischen Eigenschaften verwendet wird. Diese Materialien werden auf ihre potenzielle Verwendung im Quantencomputing und der Informationsspeicherung untersucht {svg_6}.
Materialwissenschaft
In der Materialwissenschaft wird die Verbindung zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität oder spezifischen elektronischen Eigenschaften verwendet. Sie ist besonders nützlich bei der Herstellung fortschrittlicher Polymere und Verbundwerkstoffe {svg_7}.
Analytische Chemie
Hexafluoracetylacetonato-Mangan(II) kann in der analytischen Chemie als Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden verwendet werden, da es eine gut definierte Struktur und Eigenschaften aufweist {svg_8}.
Wirkmechanismus
Target of Action
Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .
Mode of Action
It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .
Result of Action
Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .
Eigenschaften
CAS-Nummer |
19648-86-3 |
|---|---|
Molekularformel |
C10H4F12MnO4 |
Molekulargewicht |
471.05 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese |
InChI |
InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
InChI-Schlüssel |
DMABZFSNYKYMMQ-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |
Isomerische SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |
Kanonische SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |
Herkunft des Produkts |
United States |
Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?
A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].
Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?
A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.
Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?
A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.
Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?
A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


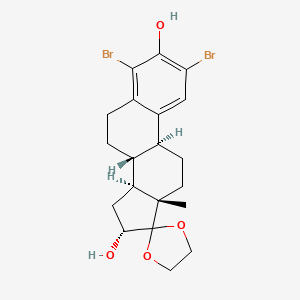
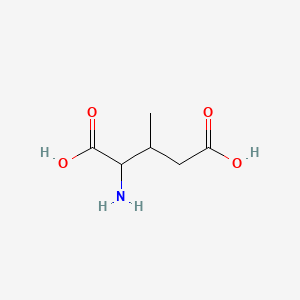
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
